molecular formula C17H13FN6O2 B15145503 N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide

N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide

Cat. No.: B15145503
M. Wt: 352.32 g/mol
InChI Key: DNRBVDIRQQIXHY-UHFFFAOYSA-N
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Description

N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is not fully understood. its derivative SC144 is known to exert its effects by inhibiting specific molecular targets and pathways involved in cancer cell proliferation . The compound likely interacts with various enzymes and receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom and a hydroxymethyl group, which contribute to its distinct chemical and biological properties. Its role as an intermediate in the synthesis of SC144 further highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C17H13FN6O2

Molecular Weight

352.32 g/mol

IUPAC Name

N'-[7-fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide

InChI

InChI=1S/C17H13FN6O2/c18-10-1-3-14-12(7-10)21-16(15-4-2-11(9-25)24(14)15)22-23-17(26)13-8-19-5-6-20-13/h1-8,25H,9H2,(H,21,22)(H,23,26)

InChI Key

DNRBVDIRQQIXHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)CO)NNC(=O)C4=NC=CN=C4

Origin of Product

United States

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